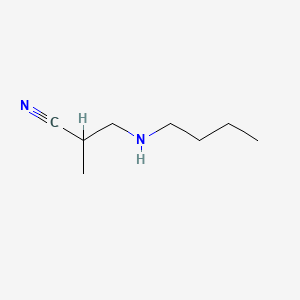

beta-Butylaminoisobutyronitrile

Description

Structure

3D Structure

Properties

CAS No. |

63145-02-8 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

3-(butylamino)-2-methylpropanenitrile |

InChI |

InChI=1S/C8H16N2/c1-3-4-5-10-7-8(2)6-9/h8,10H,3-5,7H2,1-2H3 |

InChI Key |

YEOFLJMHUKTFBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(C)C#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Reactivity Profiles

Mechanistic Pathways in Aminonitrile Formation Reactions

The synthesis of aminonitriles, such as beta-Butylaminoisobutyronitrile, is classically achieved through the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source. nrochemistry.com For beta-Butylaminoisobutyronitrile, this would involve the reaction of isobutyraldehyde, n-butylamine, and a cyanide source like hydrogen cyanide (HCN) or its salts (e.g., KCN, NaCN). nrochemistry.com The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by an optional hydrolysis step to yield an amino acid. masterorganicchemistry.com

Role of Iminium Ions and Carbanionic Intermediates

The initial step in the Strecker synthesis is the reaction between the aldehyde (isobutyraldehyde) and the amine (n-butylamine) to form an imine. masterorganicchemistry.comnrochemistry.com This reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Subsequent dehydration of the resulting carbinolamine intermediate leads to the formation of an imine. ucalgary.ca

Under the acidic conditions of the reaction, the imine is in equilibrium with its protonated form, the iminium ion. masterorganicchemistry.commasterorganicchemistry.com The iminium ion is a key electrophilic intermediate, as the positively charged nitrogen atom significantly increases the electrophilicity of the imine carbon. wikipedia.orgmasterorganicchemistry.com

The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. wikipedia.orgalmerja.com This nucleophilic addition is the crucial carbon-carbon bond-forming step and results in the formation of the α-aminonitrile, in this case, beta-Butylaminoisobutyronitrile. masterorganicchemistry.com While the term "carbanionic intermediate" is used in the subsection title, the key nucleophile in this context is the cyanide ion, which attacks the electrophilic iminium ion. However, it's worth noting that α-aminonitriles themselves can be deprotonated at the α-carbon by strong bases to form carbanions, which are versatile intermediates for further reactions. acs.org

Imine Formation: Isobutyraldehyde reacts with n-butylamine to form an N-butylisobutylideneamine.

Iminium Ion Formation: The imine is protonated to form a highly reactive iminium ion.

Nucleophilic Attack: The cyanide ion attacks the iminium ion to yield beta-Butylaminoisobutyronitrile.

Stereochemical Control and Diastereoselectivity in Aminonitrile Synthesis

The classical Strecker synthesis typically produces a racemic mixture of α-aminonitriles when a prochiral aldehyde or ketone is used, as the cyanide ion can attack the planar iminium ion from either face with equal probability. wikipedia.org However, significant advancements have been made in developing asymmetric Strecker reactions to control the stereochemical outcome. wikipedia.org

Achieving stereochemical control in the synthesis of aminonitriles like beta-Butylaminoisobutyronitrile can be approached in several ways:

Use of Chiral Auxiliaries: A chiral amine can be used, which leads to the formation of a diastereomeric mixture of aminonitriles that can potentially be separated.

Asymmetric Catalysis: Chiral catalysts, such as those based on titanium or aluminum complexes, can be employed to promote the enantioselective addition of cyanide to the imine. organic-chemistry.org

Substrate Control: If the aldehyde or amine substrate already contains a stereocenter, it can influence the stereochemical outcome of the reaction, leading to diastereoselectivity.

For the synthesis of β-aminonitriles, diastereoselectivity can be controlled by the choice of base used for the deprotonation of a starting nitrile and its subsequent addition to an imine. acs.org For instance, the use of n-butyllithium (nBuLi) can lead to the kinetic anti-β-aminonitrile, while a bulkier base like lithium hexamethyldisilazide (LHMDS) can allow for equilibration to the thermodynamic syn-β-aminonitrile. acs.org While beta-Butylaminoisobutyronitrile is an α-aminonitrile, these principles of stereocontrol are relevant to the broader field of aminonitrile synthesis. The stereochemical outcome of the Strecker reaction is a critical consideration, especially in the synthesis of biologically active molecules where a specific stereoisomer is often required. acs.org Without the use of chiral catalysts or auxiliaries, the synthesis of compounds like beta-Butylaminoisobutyronitrile generally results in a racemic mixture. nih.gov

Reactivity of the Nitrile Functionality in Chemical Transformations

The nitrile group (C≡N) in beta-Butylaminoisobutyronitrile is a versatile functional group that can undergo a variety of chemical transformations. nih.gov Its reactivity stems from the polarized nature of the carbon-nitrogen triple bond, which makes the carbon atom electrophilic. openstax.org

Nucleophilic and Electrophilic Activation of the Cyano Group

Nucleophilic Activation: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. openstax.org This is a common mode of reactivity for nitriles. For example, Grignard reagents can add to the nitrile to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.org Similarly, organolithium reagents also react with nitriles to yield ketones after hydrolysis. chemistrysteps.com The reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) also proceeds via nucleophilic attack of a hydride ion. libretexts.org

Electrophilic Activation: The nitrile nitrogen possesses a lone pair of electrons and can act as a Lewis base, coordinating to Lewis acids or being protonated by Brønsted acids. libretexts.org This coordination or protonation activates the nitrile group, making the carbon atom even more electrophilic and thus more susceptible to attack by weak nucleophiles, such as water. libretexts.orglibretexts.org Transition metals can also activate the C-CN bond, enabling a variety of transformations. snnu.edu.cn

Transformations to Carboxylic Acid Derivatives, Amides, and Amines

The nitrile functionality of beta-Butylaminoisobutyronitrile can be readily converted into other important functional groups.

Hydrolysis to Carboxylic Acids and Amides: Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids. chemguide.co.uklibretexts.org This reaction proceeds through an amide intermediate. openstax.orgchemistrysteps.com The hydrolysis can often be stopped at the amide stage under carefully controlled, milder conditions. libretexts.orgchemistrysteps.com For instance, using a mixture of trifluoroacetic acid and sulfuric acid can selectively yield the amide. stackexchange.com Alkaline hydrogen peroxide is also a mild reagent for converting nitriles to amides. commonorganicchemistry.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat or OH⁻, heat, then H₃O⁺ | beta-Butylaminoisobutyric acid |

| Hydrolysis to Amide | H₂SO₄, controlled conditions or H₂O₂, OH⁻ | beta-Butylaminoisobutyramide |

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This reaction involves the addition of two equivalents of hydride to the nitrile carbon. libretexts.org Catalytic hydrogenation can also be employed for this transformation. libretexts.org This would convert beta-Butylaminoisobutyronitrile into a diamine.

| Transformation | Reagents and Conditions | Product |

| Reduction to Primary Amine | 1. LiAlH₄, ether 2. H₂O | 2-methyl-1,3-propanediamine, N-butyl |

Reactivity of the Amine Functionality and Scope of Modifications

The secondary amine in beta-Butylaminoisobutyronitrile is a key site of reactivity. fiveable.me Like other amines, its chemistry is characterized by its basicity and nucleophilicity due to the lone pair of electrons on the nitrogen atom. libretexts.org

The amine functionality can undergo a range of modifications:

Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides to form a tertiary amine. msu.edu If the alkylation continues, a quaternary ammonium (B1175870) salt can be formed. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides will convert the secondary amine into an amide. wikipedia.org This is a common method for protecting the amine group or for synthesizing more complex molecules.

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a sulfonamide. msu.edu This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. ucalgary.ca This reaction proceeds through a carbinolamine intermediate followed by dehydration. ucalgary.ca

The reactivity of the amine group allows for the incorporation of beta-Butylaminoisobutyronitrile into larger molecular structures and for the modification of its chemical properties.

Pertinent to beta-Butylaminoisobutyronitrile Synthesis

Radical Initiation and Propagation Steps

Radical reactions are characterized by a chain reaction mechanism consisting of three main phases: initiation, propagation, and termination. The initiation phase is crucial as it generates the initial radical species that drives the subsequent reactions. rsc.org

Initiation:

The initiation of the radical chain reaction for the synthesis of beta-Butylaminoisobutyronitrile can be achieved through the homolytic cleavage of a radical initiator. A common initiator used in such reactions is Azobisisobutyronitrile (AIBN). Upon heating or photochemical irradiation, AIBN decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. nih.govresearchgate.net

Step 1: Decomposition of AIBN: (NC)(CH₃)₂C-N=N-C(CH₃)₂ (CN) → 2 (NC)(CH₃)₂C• + N₂

Alternatively, a nitrogen-centered radical can be generated from n-butylamine. This can be achieved through a hydrogen atom transfer (HAT) from the amine to a radical species generated from an initiator, or through photoredox catalysis where the amine undergoes a single-electron transfer (SET) to an excited photocatalyst to form an amine radical cation, which then deprotonates to yield a nitrogen-centered radical. beilstein-journals.orgnih.gov

Propagation:

The propagation phase consists of a series of steps where a radical reacts with a stable molecule to form a new radical, which then continues the chain reaction. rsc.org In the proposed synthesis of beta-Butylaminoisobutyronitrile, two main propagation pathways can be envisioned.

Pathway A: Involving a Nitrogen-Centered Radical

Generation of a Butylaminyl Radical: A radical (R•), generated from an initiator, abstracts a hydrogen atom from n-butylamine to form a butylaminyl radical.

CH₃(CH₂)₃NH₂ + R• → CH₃(CH₂)₃NH• + RH

Addition to a Cyano-containing Alkene: The butylaminyl radical then adds to a suitable alkene, such as methacrylonitrile (B127562) (CH₂=C(CH₃)CN), at the less substituted carbon of the double bond to form a more stable tertiary radical intermediate.

CH₃(CH₂)₃NH• + CH₂=C(CH₃)CN → CH₃(CH₂)₃NH-CH₂-C•(CH₃)CN

Hydrogen Atom Abstraction: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of n-butylamine, regenerating the butylaminyl radical and forming the final product, beta-Butylaminoisobutyronitrile.

CH₃(CH₂)₃NH-CH₂-C•(CH₃)CN + CH₃(CH₂)₃NH₂ → CH₃(CH₂)₃NH-CH₂-CH(CH₃)CN + CH₃(CH₂)₃NH•

Pathway B: Involving a Cyanoalkyl Radical

Generation of a Cyanopropyl Radical: As described in the initiation step, AIBN decomposes to form cyanopropyl radicals.

Reaction with n-Butylamine: It is conceivable, though less commonly documented for primary amines in this specific context, that the cyanopropyl radical could react with n-butylamine. However, the more plausible pathway involves the addition of a radical derived from n-butylamine to an unsaturated nitrile.

The propagation steps are cyclical, allowing for the formation of many product molecules from a single initiation event. The process continues until the concentration of radicals decreases through termination steps.

| Reaction Step | Description | Reactants | Products |

| Initiation | Homolytic cleavage of AIBN to form cyanopropyl radicals. | Azobisisobutyronitrile (AIBN) | 2 Cyanopropyl radicals + N₂ |

| Propagation 1 (Pathway A) | Hydrogen abstraction from n-butylamine to form a butylaminyl radical. | n-Butylamine + Initiator Radical (R•) | Butylaminyl radical + RH |

| Propagation 2 (Pathway A) | Addition of the butylaminyl radical to methacrylonitrile. | Butylaminyl radical + Methacrylonitrile | Tertiary radical intermediate |

| Propagation 3 (Pathway A) | Hydrogen abstraction by the tertiary radical to form the product and regenerate the butylaminyl radical. | Tertiary radical intermediate + n-Butylamine | beta-Butylaminoisobutyronitrile + Butylaminyl radical |

Intermediates in Radical Cyanoalkylation

The radical cyanoalkylation process is characterized by the formation of several key reactive intermediates. The nature and stability of these intermediates play a crucial role in determining the reaction pathway and the final product distribution.

Nitrogen-Centered Radicals (Aminyl Radicals):

In pathways involving the initial activation of the amine, a nitrogen-centered radical, specifically the butylaminyl radical (CH₃(CH₂)₃NH•), is a key intermediate. nih.gov The generation of such radicals can be achieved through hydrogen atom abstraction from the parent amine by another radical species. nih.gov These aminyl radicals are nucleophilic and can add to electron-deficient alkenes.

Carbon-Centered Radicals:

Upon the addition of the butylaminyl radical to an unsaturated nitrile like methacrylonitrile, a carbon-centered radical is formed. nih.gov The stability of this radical intermediate is a significant driving force for the regioselectivity of the addition. The addition of the aminyl radical to the CH₂ terminus of methacrylonitrile results in the formation of a more stable tertiary radical on the adjacent carbon, which is stabilized by the adjacent cyano group through resonance and inductive effects.

Structure of the Tertiary Radical Intermediate: CH₃(CH₂)₃NH-CH₂-C•(CH₃)CN

This tertiary radical is a crucial intermediate that leads to the formation of the final product through a subsequent hydrogen atom abstraction step.

Cyanoalkyl Radicals:

When AIBN is used as a radical initiator, the 2-cyano-2-propyl radical ((CH₃)₂C•CN) is the primary radical species generated. researchgate.net In the context of cyanoalkylation, these radicals can add to alkenes or participate in other radical processes. While a direct reaction with a primary amine to form a β-aminonitrile is not the most commonly cited mechanism, the cyanopropyl radical is a well-established intermediate in radical chemistry.

| Radical Intermediate | Structure | Role in the Reaction |

| Butylaminyl Radical | CH₃(CH₂)₃NH• | Adds to the unsaturated nitrile. |

| Tertiary Carbon Radical | CH₃(CH₂)₃NH-CH₂-C•(CH₃)CN | Propagates the chain by abstracting a hydrogen atom. |

| 2-Cyano-2-propyl Radical | (CH₃)₂C•CN | Initiates the radical chain (when AIBN is used). |

Computational and Theoretical Chemistry Investigations of Substituted Aminonitriles

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the ground state properties of organic molecules like substituted aminonitriles. DFT calculations can be employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. ijraset.com For instance, in a study on 2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile (B52724), DFT was used to calculate these fundamental parameters. ijraset.com

Reactivity in aminonitriles can also be predicted using DFT. The theory allows for the calculation of global descriptors and Fukui functions, which help in understanding the stability and reactivity of the molecule. nih.gov For example, DFT calculations have been used to determine the electrophilicity of various nitriles, which correlates well with their experimental reactivity towards nucleophiles like cysteine. nih.gov The hybridization of the nitrile carbon can be observed to change from sp to sp2 during a reaction, a detail that is readily captured by DFT simulations. nih.gov Furthermore, DFT has been instrumental in elucidating reaction mechanisms, such as justifying the enantioselectivity in organocatalytic syntheses of α-aminonitriles by examining the hydrogen-bonding interactions between the catalyst and the imine intermediate. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Substituted Aminonitrile

| Property | Calculated Value | Method |

|---|---|---|

| C≡N Stretch | 2250 cm⁻¹ | B3LYP/6-31G(d,p) |

| C-H Bending | 1287-1018 cm⁻¹ | B3LYP/6-31G(d,p) |

| C-C Aromatic Stretch | 1636-1142 cm⁻¹ | B3LYP/6-31G(d,p) |

Data is for 2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile and is intended to be representative of calculations on substituted aminonitriles. ijraset.com

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate determinations of electronic structure, though often at a greater computational expense than DFT. While specific ab initio studies on beta-butylaminoisobutyronitrile are not prevalent in the literature, these methods are crucial for benchmarking other computational approaches and for studying systems where electron correlation is particularly important. For example, ab initio molecular dynamics simulations have been used to investigate the complex reactions of amino acids, the parent compounds of aminonitriles, in solution, providing a detailed, step-by-step view of reaction mechanisms. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals, and their properties, such as energy and spatial distribution, are critical in predicting how a molecule will interact with other species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO is associated with its ability to act as an electrophile or electron acceptor. youtube.comyoutube.com

For substituted aminonitriles, the HOMO is often localized on the amino group and parts of the alkyl or aryl structure, while the LUMO can have significant contributions from the nitrile group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. ijraset.com A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MESP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For a substituted aminonitrile, the MESP would likely show a region of negative potential around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms of the amino group. ijraset.com

Table 2: Example Frontier Orbital Data for a Substituted Aminonitrile

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.605 | Energy difference between HOMO and LUMO |

Data is for Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate and is representative of the type of data obtained for substituted aminonitriles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and the dynamics of processes like ligand binding. easychair.org

MD simulations, particularly those that incorporate quantum mechanical methods (QM/MM), can be used to model chemical reactions and identify transition states. nih.gov This allows for the calculation of activation energies and a deeper understanding of reaction kinetics. For instance, simulations can track the approach of a nucleophile to the nitrile carbon, the change in hybridization, and the simultaneous protonation of the nitrile nitrogen, confirming a concerted reaction mechanism. nih.gov Ab initio MD simulations have been successfully used to follow the complex reaction pathways of amino acids and peptides during electrolysis, demonstrating the power of this technique to elucidate multistep chemical transformations in condensed phases. nih.gov

The interaction of substituted aminonitriles with biological targets is a key area of interest. mdpi.com MD simulations are a powerful tool for investigating the dynamics of ligand-substrate binding. easychair.org These simulations can reveal how a molecule like beta-butylaminoisobutyronitrile might fit into a binding pocket of a protein, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur in both the ligand and the substrate upon binding. easychair.org

For example, MD simulations have been used to study the interactions of amino acids, which share functional groups with aminonitriles, with various surfaces and in different solvent environments. rsc.orgnih.gov These studies provide a microscopic description of solvation and transport phenomena, which are crucial for understanding how a molecule behaves in a biological context. rsc.org The nitrile group itself is known to participate in a variety of interactions, including polar interactions and hydrogen bonding, which can be critical for binding to biological targets. nih.gov By simulating the dynamic process of binding, researchers can gain valuable insights that are essential for the rational design of molecules with specific biological activities. easychair.org

Theoretical Approaches for Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for investigating the intricate details of chemical reactions at the molecular level. For substituted aminonitriles such as beta-Butylaminoisobutyronitrile, theoretical approaches are instrumental in elucidating the step-by-step sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. These methods allow chemists to visualize transition states, calculate energy barriers, and ultimately understand the factors that control reaction outcomes and efficiency. By modeling complex reaction networks, computational techniques can shed light on pathways that may be difficult to observe experimentally, such as the formation of aminonitriles in prebiotic chemistry scenarios. nih.gov

Potential Energy Surface Mapping and Reaction Coordinate Analysis

A cornerstone of mechanistic computational chemistry is the concept of the Potential Energy Surface (PES). A PES is a multidimensional mathematical landscape that describes the potential energy of a collection of atoms as a function of their geometric positions. wikipedia.org For a chemical reaction, the PES provides a map of all possible atomic arrangements and their corresponding energies. libretexts.orglibretexts.org The analysis of a PES is a conceptual tool used to explore molecular geometry and the dynamics of chemical reactions. libretexts.org

The lowest energy pathway connecting reactants to products on the PES is known as the reaction coordinate. smu.edu This path traverses a critical point of maximum energy known as the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org By mapping the PES using quantum mechanical calculations, researchers can identify the precise geometries of reactants, products, and transition states. visualizeorgchem.com

For the synthesis of an aminonitrile, such as in the Strecker synthesis, computational chemists would model the approach of the reactants (an aldehyde, an amine, and a cyanide source). wikipedia.orgorganic-chemistry.org They would calculate the energy at each step as the bonds rearrange, identifying the imine intermediate and the subsequent nucleophilic attack by the cyanide ion. wikipedia.orgmasterorganicchemistry.com The resulting analysis provides a detailed picture of the reaction's progress and the specific structural changes that occur. smu.edu

Table 1: Key Points on a Hypothetical Potential Energy Surface for Aminonitrile Formation

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Separated aldehyde, amine, and cyanide | 0.0 | Intermolecular distances are large |

| Transition State 1 | Formation of the imine intermediate | +15.2 | C-N bond forming, C=O bond breaking |

| Intermediate | Iminium ion | +2.5 | Formed C=N double bond |

| Transition State 2 | Cyanide attack on the iminium carbon | +10.8 | C-C bond forming |

| Products | α-aminonitrile | -20.5 | Fully formed C-C and C-N single bonds |

Note: The data in this table is illustrative and represents typical relative values for a multi-step organic reaction. Actual values would be determined through specific quantum chemical calculations.

Kinetic Studies and Rate Constant Predictions

Beyond mapping the reaction pathway, computational chemistry can predict the rate at which a reaction occurs. The field of chemical kinetics is concerned with reaction rates, and theoretical models provide a bridge between the molecular interactions on the PES and the macroscopic observable of reaction speed.

The height of the energy barrier on the PES—the activation energy (ΔG‡)—is the primary determinant of the reaction rate. researchgate.net A higher barrier corresponds to a slower reaction. Using frameworks like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, scientists can calculate theoretical rate constants. nih.gov These calculations take into account the energetic barrier, temperature, and vibrational frequencies of the transition state structure. nih.gov

Table 2: Predicted Influence of Activation Energy on Reaction Rate Constant

| Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Relative Rate Constant (k) at 298 K | Reaction Classification |

| 10 | 5.4 x 10^5 | Very Fast |

| 15 | 7.6 x 10^1 | Fast |

| 20 | 1.1 x 10^-2 | Moderate |

| 25 | 1.5 x 10^-6 | Slow |

| 30 | 2.1 x 10^-10 | Very Slow |

Note: This table illustrates the exponential relationship between activation energy and the rate constant as described by the Arrhenius equation, a fundamental component of Transition State Theory. The relative rates are normalized for comparison.

Application of Machine Learning in Predicting Chemical Behavior and Designing Synthetic Routes

The advent of artificial intelligence (AI) and machine learning (ML) has introduced a paradigm shift in chemical research, moving from first-principles calculations to data-driven discovery. engineering.org.cnarocjournal.com Unlike traditional computational methods that solve complex quantum equations, ML models learn patterns and relationships from vast datasets of existing chemical reactions and molecular properties. mit.edurjptonline.org This approach has shown remarkable success in accurately predicting chemical phenomena and accelerating the design of synthetic pathways. arocjournal.comnih.gov

For a specific compound like beta-Butylaminoisobutyronitrile, ML models can be employed in two primary areas: predicting its chemical behavior and designing efficient ways to synthesize it.

Predicting Chemical Behavior : A trained ML model can predict various properties of a molecule based solely on its structure. arxiv.org This includes physicochemical properties (e.g., solubility, boiling point) and reactivity (e.g., stability, potential side reactions). By representing the molecule as a graph or a fingerprint, the model can infer its behavior by comparing it to the thousands of compounds it learned from during training. chemrxiv.org

Designing Synthetic Routes (Retrosynthesis) : One of the most impactful applications of AI in chemistry is in computer-aided synthesis planning (CASP), particularly retrosynthesis. chemrxiv.org AI-powered retrosynthesis tools deconstruct a target molecule, such as beta-Butylaminoisobutyronitrile, into simpler, commercially available precursors. chemcopilot.comchemical.ai These systems leverage deep learning models trained on millions of documented reactions to propose multiple viable synthetic routes. mit.educhemcopilot.com They can evaluate pathways based on factors like yield, cost, step count, and novelty, often uncovering innovative routes that might be overlooked by human chemists. chemcopilot.comchemical.ai This drastically reduces the time required for synthesis planning from weeks to mere minutes. chemcopilot.com

Table 3: Comparison of Traditional and Machine Learning-Based Synthetic Route Design

| Feature | Traditional Approach | Machine Learning Approach |

| Methodology | Relies on human experience, chemical intuition, and literature search | Data-driven algorithms trained on millions of known reactions. chemcopilot.com |

| Speed | Labor-intensive; can take days to weeks. chemcopilot.com | Automated and rapid; can generate routes in minutes. chemcopilot.com |

| Novelty | Often constrained by known reaction types and personal bias. chemcopilot.com | Can suggest novel or rarely used reactions and pathways. chemcopilot.com |

| Optimization | Difficult to systematically evaluate and compare many routes | Can evaluate and rank numerous pathways based on multiple metrics (cost, yield, greenness). chemrxiv.orgchemical.ai |

| Data Requirement | Dependent on individual chemist's knowledge and accessible literature | Requires large, high-quality, and well-structured reaction datasets for training. mit.edu |

The integration of ML into computational chemistry provides a powerful toolkit for modern chemical research, enabling faster, more efficient, and more innovative molecular design and synthesis. nih.gov

Q & A

Q. What methodologies support the identification of beta-Butylaminoisobutyronitrile’s off-target effects in complex biological systems?

- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map interaction networks. Use phenotypic screening in 3D organoids or patient-derived cells to capture system-wide effects. Validate hits with orthogonal assays (e.g., surface plasmon resonance for binding affinity). Discuss limitations, such as assay sensitivity, in the IB’s risk assessment section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.